![molecular formula C18H28N2O2 B5847415 1-(2-ethoxyphenyl)-4-(2-ethylbutanoyl)piperazine](/img/structure/B5847415.png)
1-(2-ethoxyphenyl)-4-(2-ethylbutanoyl)piperazine
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Overview
Description
1-(2-ethoxyphenyl)-4-(2-ethylbutanoyl)piperazine, also known as EEBP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-(2-ethylbutanoyl)piperazine involves the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the synapse, which enhances their signaling. This enhanced signaling is believed to be responsible for the pharmacological effects of 1-(2-ethoxyphenyl)-4-(2-ethylbutanoyl)piperazine.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(2-ethylbutanoyl)piperazine has been shown to exhibit interesting biochemical and physiological effects. It has been found to increase locomotor activity in rats, which is indicative of its potential stimulant properties. It has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is important for cognitive function.
Advantages and Limitations for Lab Experiments
1-(2-ethoxyphenyl)-4-(2-ethylbutanoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological properties make it a potential candidate for the treatment of several disorders. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not completely understood, and its long-term effects are not well documented.
Future Directions
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(2-ethylbutanoyl)piperazine. One potential direction is to investigate its potential as a treatment for ADHD and depression. Another direction is to study its mechanism of action in more detail, in order to better understand its pharmacological effects. Additionally, further research is needed to determine its long-term effects and potential side effects.
Conclusion:
In conclusion, 1-(2-ethoxyphenyl)-4-(2-ethylbutanoyl)piperazine is a chemical compound with potential applications in scientific research. Its pharmacological properties make it a potential candidate for the treatment of several disorders, and its relatively easy synthesis and purification make it an attractive target for lab experiments. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-(2-ethoxyphenyl)-4-(2-ethylbutanoyl)piperazine involves the reaction of 1-(2-ethoxyphenyl)piperazine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is obtained after purification by column chromatography. The yield of the reaction is typically around 50-60%.
Scientific Research Applications
1-(2-ethoxyphenyl)-4-(2-ethylbutanoyl)piperazine has been found to exhibit interesting pharmacological properties that make it a potential candidate for scientific research. It has been shown to selectively inhibit the uptake of dopamine and norepinephrine, which are important neurotransmitters in the central nervous system. This property makes 1-(2-ethoxyphenyl)-4-(2-ethylbutanoyl)piperazine a potential candidate for the treatment of disorders such as ADHD and depression.
properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-ethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-15(5-2)18(21)20-13-11-19(12-14-20)16-9-7-8-10-17(16)22-6-3/h7-10,15H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNCNCAZPAISEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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